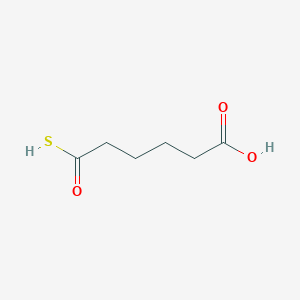
6-Oxo-6-sulfanylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-6-sulfanylhexanoic acid is a medium-chain fatty acid that carries an oxo group at position 6 and a sulfanyl group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 6-oxo-6-sulfanylhexanoic acid involves the reaction of 6-sulfanylhexanoic acid with appropriate oxidizing agents. For instance, the Knorr reaction can be applied to synthesize pyrazole derivatives using 6-sulfanylhexanoic acid hydrazides . Another method involves the enzymatic oxidation of 6-aminohexanoic acid using ω-amino group-oxidizing enzymes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the enzymatic method mentioned above could be scaled up for industrial applications, given its efficiency and the availability of the starting materials.
Chemical Reactions Analysis
Types of Reactions
6-Oxo-6-sulfanylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines can react with the sulfanyl group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Hydroxyhexanoic acids.
Substitution: Various substituted hexanoic acids.
Scientific Research Applications
6-Oxo-6-sulfanylhexanoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing functionalized polymers and other complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of 6-oxo-6-sulfanylhexanoic acid involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions, while the sulfanyl group can form disulfide bonds. These interactions can affect enzyme activity and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-Oxohexanoic acid: Lacks the sulfanyl group, making it less reactive in certain substitution reactions.
6-Sulfanylhexanoic acid: Lacks the oxo group, affecting its oxidation and reduction reactions.
Uniqueness
6-Oxo-6-sulfanylhexanoic acid is unique due to the presence of both oxo and sulfanyl groups at the same position, allowing it to participate in a wider range of chemical reactions and making it a versatile compound for various applications .
Properties
CAS No. |
61260-13-7 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
6-oxo-6-sulfanylhexanoic acid |
InChI |
InChI=1S/C6H10O3S/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10) |
InChI Key |
KEYFYCFLITUULJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)S)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















